molecular formula C5H6BrN3O B8506408 4-bromo-1-methyl-1H-imidazole-2-carboxamide

4-bromo-1-methyl-1H-imidazole-2-carboxamide

Cat. No.: B8506408
M. Wt: 204.02 g/mol
InChI Key: NTCURBQSPRPREX-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole-2-carboxylic acid amide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-imidazole-2-carboxamide typically involves the bromination of 1-methyl-1H-imidazole-2-carboxylic acid amide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-imidazole-2-carboxylic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an imidazole derivative with an amino group at the 4-position .

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-imidazole-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methyl-1H-imidazole-2-carboxylic acid amide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

4-bromo-1-methylimidazole-2-carboxamide

InChI

InChI=1S/C5H6BrN3O/c1-9-2-3(6)8-5(9)4(7)10/h2H,1H3,(H2,7,10)

InChI Key

NTCURBQSPRPREX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the saturated solution of ammonia in MeOH was added 165 mg of 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid methyl ester and the resulting mixture was stirred at 20° C. for 16 h. The solution was evaporated to give 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid amide (154 mg, yield 100%). LC-MS calcd for C5H6BrN3O (m/e) 202.97, obsd 204 and 206 [M+1]+.
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